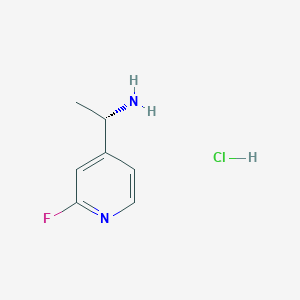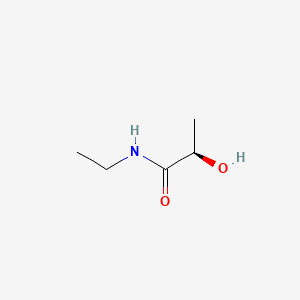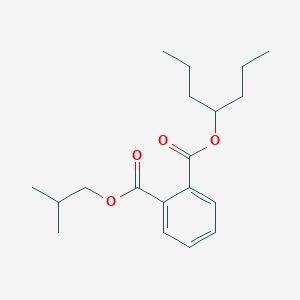
tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate: is a synthetic organic compound that features a cyclohexyl ring substituted with a tert-butyl carbamate group and a 4-bromo-2-fluorobenzyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: Starting with a cyclohexane derivative, the desired stereochemistry is introduced through selective reactions.
Introduction of the Benzyl Ether Group: The 4-bromo-2-fluorobenzyl group is attached to the cyclohexyl intermediate via an etherification reaction.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether moiety.
Reduction: Reduction reactions may target the bromine atom, converting it to a hydrogen or other substituents.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzaldehyde derivative, while substitution could result in a variety of functionalized benzyl ethers.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in the areas of oncology or neurology.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- tert-Butyl ((1S,2S)-2-((4-chloro-2-fluorobenzyl)oxy)cyclohexyl)carbamate
- tert-Butyl ((1S,2S)-2-((4-bromo-2-chlorobenzyl)oxy)cyclohexyl)carbamate
- tert-Butyl ((1S,2S)-2-((4-bromo-2-methylbenzyl)oxy)cyclohexyl)carbamate
Uniqueness
The uniqueness of tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate lies in its specific substitution pattern and stereochemistry. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C18H25BrFNO3 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
tert-butyl N-[(1S,2S)-2-[(4-bromo-2-fluorophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H25BrFNO3/c1-18(2,3)24-17(22)21-15-6-4-5-7-16(15)23-11-12-8-9-13(19)10-14(12)20/h8-10,15-16H,4-7,11H2,1-3H3,(H,21,22)/t15-,16-/m0/s1 |
InChIキー |
QFGWGBDQJJOSHT-HOTGVXAUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=C(C=C(C=C2)Br)F |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=C(C=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)



![4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol](/img/structure/B13436144.png)
![1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone](/img/structure/B13436147.png)
![6-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13436149.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)


![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
